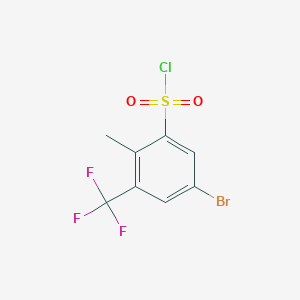
5-Bromo-2-methyl-3-(trifluoromethyl)benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methyl-3-(trifluoromethyl)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C8H5BrClF3O2S. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a benzenesulfonyl chloride moiety. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)benzenesulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-methylbenzenesulfonyl chloride and trifluoromethylating agents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or chloroform. The reaction temperature is maintained at a specific range, usually between 0°C to 25°C.
Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for maximum yield and efficiency, and the product is subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-3-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation Reactions: It can undergo oxidation reactions to form sulfonic acids or sulfonates.
Reduction Reactions: The compound can be reduced to form corresponding sulfinyl or thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonyl azides.
Oxidation: Products include sulfonic acids and sulfonates.
Reduction: Products include sulfinyl chlorides and thiols.
Scientific Research Applications
5-Bromo-2-methyl-3-(trifluoromethyl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-3-(trifluoromethyl)benzenesulfonyl chloride involves the following steps:
Molecular Targets: The compound targets nucleophilic sites in molecules, leading to the formation of covalent bonds with nucleophiles.
Pathways Involved: The primary pathway involves nucleophilic substitution, where the sulfonyl chloride group is replaced by a nucleophile, resulting in the formation of sulfonamide or sulfonate derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the methyl group.
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Similar in structure but has different substitution positions.
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: Similar in structure but has different substitution positions.
Uniqueness
5-Bromo-2-methyl-3-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of substituents makes it a valuable reagent in organic synthesis and various scientific applications.
Properties
Molecular Formula |
C8H5BrClF3O2S |
|---|---|
Molecular Weight |
337.54 g/mol |
IUPAC Name |
5-bromo-2-methyl-3-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H5BrClF3O2S/c1-4-6(8(11,12)13)2-5(9)3-7(4)16(10,14)15/h2-3H,1H3 |
InChI Key |
ZPDRSENMJXQJIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1S(=O)(=O)Cl)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















